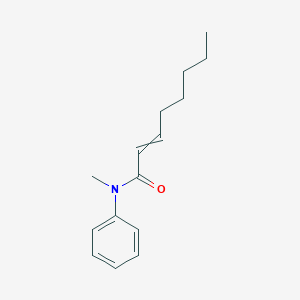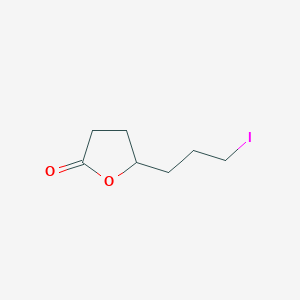
2(3H)-Furanone, dihydro-5-(3-iodopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-5-(3-iodopropyl)- is a chemical compound that belongs to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with a ketone group The specific structure of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- includes a dihydrofuranone ring with an iodopropyl substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- can be achieved through several synthetic routes. One common method involves the reaction of dihydrofuranone with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form dihydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted furanones.
- Oxidation reactions produce lactones or carboxylic acids.
- Reduction reactions result in dihydrofuran derivatives.
科学的研究の応用
2(3H)-Furanone, dihydro-5-(3-iodopropyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- involves its interaction with specific molecular targets. The iodopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the furanone ring may interact with cellular receptors or enzymes, modulating their function and leading to various biological effects.
類似化合物との比較
- 2(3H)-Furanone, dihydro-5-(3-chloropropyl)-
- 2(3H)-Furanone, dihydro-5-(3-bromopropyl)-
- 2(3H)-Furanone, dihydro-5-(3-fluoropropyl)-
Comparison: 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- is unique due to the presence of the iodopropyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, leading to different chemical and biological properties. For example, the iodopropyl derivative may exhibit higher reactivity in substitution reactions and potentially different biological activities compared to its halogenated counterparts.
特性
CAS番号 |
404003-36-7 |
|---|---|
分子式 |
C7H11IO2 |
分子量 |
254.07 g/mol |
IUPAC名 |
5-(3-iodopropyl)oxolan-2-one |
InChI |
InChI=1S/C7H11IO2/c8-5-1-2-6-3-4-7(9)10-6/h6H,1-5H2 |
InChIキー |
KDSXLXVATNIWFZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)OC1CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


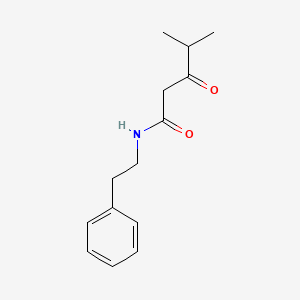

![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
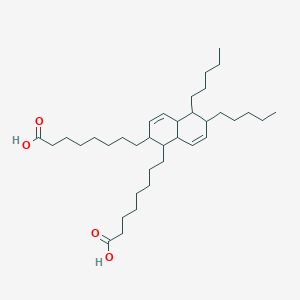
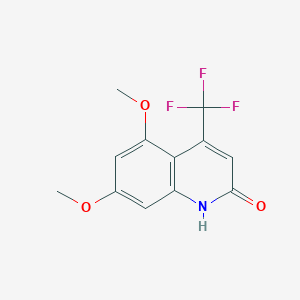

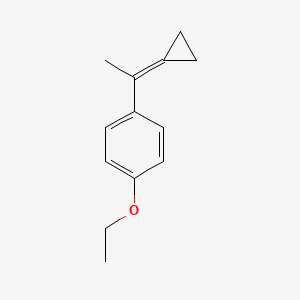
![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)

![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
